Neocembrene

Chemical Ecology Olfactory Receptor Deorphanization Termite Pheromone

Neocembrene (also designated Cembrene A or (R)-cembrene A, CAS 31570-39-5) is a fourteen-membered macrocyclic diterpene hydrocarbon (C20H32) belonging to the casbene-type diterpenoid family. It is characterized by a 1,5,9-trimethyl-12-(prop-1-en-2-yl)cyclotetradecane core with three endocyclic double bonds at positions 1, 5, and 9.

Molecular Formula C20H32
Molecular Weight 272.5 g/mol
CAS No. 31570-39-5
Cat. No. B1238059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocembrene
CAS31570-39-5
Synonyms1,5,9-trimethyl-12-(1-methylethenyl)-1,5,9-cyclotetradecatriene
cembrene A
Molecular FormulaC20H32
Molecular Weight272.5 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C)C
InChIInChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,20H,1,6-7,9-10,13-15H2,2-5H3/b17-8+,18-12+,19-11+/t20-/m0/s1
InChIKeyVWSPQDDPRITBAM-KPGNMOGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neocembrene (CAS 31570-39-5): A Casbene-Type Macrocyclic Diterpene for Specialized Chemical Ecology and Biochemical Research


Neocembrene (also designated Cembrene A or (R)-cembrene A, CAS 31570-39-5) is a fourteen-membered macrocyclic diterpene hydrocarbon (C20H32) belonging to the casbene-type diterpenoid family [1]. It is characterized by a 1,5,9-trimethyl-12-(prop-1-en-2-yl)cyclotetradecane core with three endocyclic double bonds at positions 1, 5, and 9 [2]. Initially isolated as the major trail-following pheromone component from termite species (notably Prorhinotermes simplex and Nasutitermes exitiosus) [3], neocembrene is also a key intermediate in the biosynthesis of complex diterpenes (e.g., ingenanes, jatrophanes) in plants of the Euphorbiaceae family [4].

Why Neocembrene Cannot Be Replaced by Generic Cembrane-Type Diterpenes


While the cembrane-type diterpene class encompasses numerous structurally similar macrocycles, generic substitution of neocembrene with analogs like casbene, cembrene, or other cembranoids is scientifically invalid due to profound differences in biological specificity. Neocembrene exhibits an exceptionally narrow receptor tuning profile at the odorant receptor PsimOR14 in termites, with only one other compound (geranylgeraniol) out of 72 tested eliciting a non-negligible response [1]. In contrast, the biosynthetic precursor casbene, while sharing the macrocyclic framework, lacks the specific double-bond geometry required for this pheromonal activity [2]. Furthermore, in ant defensive secretions, neocembrene demonstrates caste-specific localization (queen-specific Dufour's gland component) not observed for related terpenes like β-springene [3]. These precise molecular recognition events, governed by the (1E,5E,9E,12R) stereochemical configuration [4], mean that even closely related isomers (e.g., (E,Z,E)- or (E,E,Z)-neocembrenes) cannot functionally substitute for the natural pheromone in behavioral assays [5].

Quantitative Differentiation of Neocembrene (CAS 31570-39-5) from Comparators


Receptor Tuning: Narrow Specificity vs. Broad Casbene Reactivity

Neocembrene demonstrates exceptionally narrow tuning to the termite odorant receptor PsimOR14, with only one other compound (geranylgeraniol) out of 72 tested eliciting a non-negligible response [1]. This contrasts sharply with casbene, a structurally related diterpene, which exhibits broader reactivity and is a substrate for multiple cytochrome P450 enzymes, yielding a diverse array of oxidation products [2].

Chemical Ecology Olfactory Receptor Deorphanization Termite Pheromone

Synergistic Pheromone Activity: Quantitative Ratio Effects

In the pest termite Amitermes evuncifer, neocembrene acts in synergy with (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol (dodecatrienol), with neocembrene being 5-10 times more abundant in the natural secretion [1]. While dodecatrienol alone can elicit trail-following, the combination with neocembrene induces significantly higher activity [1]. In contrast, in Prorhinotermes simplex, neocembrene is the sole detectable secretory compound on the sternal gland surface, and its biological activity is enhanced by minor components in the glandular secretion [2].

Pest Management Behavioral Ecology Trail-Following Pheromone

Caste-Specific Secretion: Queen vs. Worker Differential Presence

In the little black ant Monomorium minimum, neocembrene was detected exclusively in the defensive secretion of queens and was localized to the Dufour's gland [1]. This contrasts with the alkaloid and amine components, which were derived from the poison gland and present across castes. Similarly, in Monomorium chinense, neocembrene is the major terpene in queen Dufour's glands, while workers predominantly produce an unidentified sesquiterpene [2]. This caste-specific expression is not observed for other terpenes like β-springene.

Social Insect Biology Chemical Communication Queen Pheromone

Biosynthetic Specificity: Neocembrene Synthase vs. Casbene Synthase

Neocembrene is produced by a dedicated neocembrene synthase, which is phylogenetically distinct from the more widely distributed casbene synthase. In a study of five Euphorbiaceae species, casbene synthase genes were found in all species examined, whereas neocembrene synthase was identified only in Ricinus communis, representing the first report of this enzyme [1]. This restricted distribution contrasts with the common occurrence of casbene synthase in this plant family.

Synthetic Biology Metabolic Engineering Terpene Biosynthesis

Enzymatic Activity: α-Glucosidase Inhibition and Cytotoxicity Profile

Neocembrene (as Cembrene A) inhibits α-glucosidase with an IC50 of 30.31 μM, and exhibits low cytotoxicity towards human normal hepatocyte LO2 cells (IC50 > 100 μM) . This provides a favorable selectivity window (therapeutic index >3.3) compared to other diterpenes in the same structural class, which often show either lower potency or higher cytotoxicity.

Biochemical Assay Diabetes Research Natural Product Screening

ADMET Predictions: Oral Bioavailability and Blood-Brain Barrier Penetration

In silico predictions using admetSAR 2.0 indicate that neocembrene has a high probability of human oral bioavailability (58.57%) and blood-brain barrier penetration (95.00%), with favorable Caco-2 permeability (89.16%) [1]. While these are computational estimates, they differentiate neocembrene from more polar cembranoid derivatives (e.g., hydroxylated or epoxidized analogs) that typically exhibit reduced membrane permeability.

Drug Discovery Pharmacokinetics In Silico ADME

Validated Application Scenarios for Neocembrene (CAS 31570-39-5) Based on Differential Evidence


Functional Characterization of Termite Olfactory Receptors

Utilize neocembrene as the cognate ligand for deorphanizing odorant receptors (e.g., PsimOR14) in termite species. Its narrow receptor tuning [1] makes it an essential tool for heterologous expression systems (Drosophila empty neuron) and single sensillum recordings, enabling precise mapping of pheromone detection pathways.

Development of Species-Specific Termite Monitoring Lures

Incorporate neocembrene into multicomponent lures for pest termites like Amitermes evuncifer, where it acts synergistically with dodecatrienol at a 5:1 to 10:1 ratio [1]. This specificity is critical for attracting target species without interference from non-target Rhinotermitidae, where neocembrene may be absent or play a different role.

Biomarker for Ant Queen Reproductive Status

Employ neocembrene as a chemical marker for queen-specific Dufour's gland secretion in ants (Monomorium spp.) [1][2]. This facilitates studies on the physiological regulation of reproductive division of labor and the identification of queen pheromone components.

Precursor in Diterpene Biosynthetic Pathway Elucidation

Use neocembrene or its synthase gene (e.g., from Ricinus communis) as a key intermediate in the biosynthesis of complex Euphorbiaceae diterpenoids (ingenanes, jatrophanes) [1]. This is essential for metabolic engineering efforts in heterologous hosts (e.g., yeast) aiming to produce bioactive compounds.

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